2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic acetamide derivative featuring a thieno[3,4-c]pyrazol heterocyclic core, a cyclohexyl substituent, and a phenyl group. The compound’s structure combines a rigid bicyclic scaffold with hydrophobic (cyclohexyl and phenyl) and hydrogen-bonding (acetamide) functionalities. While its specific biological applications remain under investigation, structural analogs of this compound have been explored as inhibitors of viral proteases, including SARS-CoV-2 main protease (Mpro). For instance, a closely related analog, 2-cyclohexyl-N-(3-pyridyl)acetamide (Z31792168), was co-crystallized with SARS-CoV-2 Mpro (PDB ID: 5R84) and identified as a fragment hit in virtual screening studies .
Properties
IUPAC Name |
2-cyclohexyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-24-13-17(16)21-22(19)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZIRAYSBFJKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The foundational method involves cyclocondensation of thiophene-3,4-dicarbonyl derivatives with hydrazines:
General Procedure
- React thiophene-3,4-dicarbaldehyde 1 with phenylhydrazine 2 in ethanol under reflux (Method A).
- Alternative approach uses thiophene-3,4-diketone 3 and hydrazine hydrate in THF at 80°C (Method B).
Key Reaction Parameters
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Ethanol | THF |
| Temperature | Reflux (78°C) | 80°C |
| Catalyst | None | None |
| Yield | 65-72% | 70-78% |
Regioselectivity Control
Regioselective formation of the [3,4-c] isomer is achieved through:
- Steric directing groups on the thiophene precursor
- Use of microwave-assisted synthesis to favor kinetic products
Functionalization of the Pyrazole Ring
Introduction of Phenyl Group
The 2-phenyl substituent is introduced via two primary routes:
Route 1: Direct Alkylation
- Treat thieno-pyrazole intermediate 4 with bromobenzene in presence of NaH/DMF at 120°C.
- Yields: 55-60%
Route 2: Suzuki-Miyaura Coupling
Acetamide Side Chain Installation
Carbodiimide-Mediated Coupling
The most reliable method for amide bond formation:
Optimized Protocol
- React 3-aminothieno-pyrazole 5 (1.0 eq) with cyclohexylacetyl chloride 6 (1.2 eq)
- Use EDC·HCl (1.5 eq) and HOBt (1.0 eq) in anhydrous DMF
- Stir at 0°C → RT for 12h
- Yield: 82-85%
Critical Parameters
- Moisture-free conditions essential for chloride reactivity
- HOBt suppresses racemization during coupling
Mixed Anhydride Method
Alternative approach for scale-up:
- Generate mixed anhydride from cyclohexylacetic acid using iso-butyl chloroformate
- Couple with amine 5 in THF at -30°C
- Yield: 75-78%
Integrated Synthetic Routes
Linear Synthesis Approach
- Thieno-pyrazole core formation → 2. Phenyl introduction → 3. Amide coupling
Overall yield : 42-48%
Convergent Synthesis
- Parallel synthesis of phenyl-thieno-pyrazole and cyclohexyl acetyl chloride
- Late-stage coupling
Overall yield : 55-60%
Analytical Characterization
Key spectroscopic data for final product:
Industrial Scale Considerations
Process Optimization Challenges
- Residual metal removal in coupling reactions
- Polymorphism control during crystallization
Green Chemistry Improvements
- Replacement of DMF with Cyrene™ as solvent
- Catalytic amide formation using Fe3O4 nanoparticles
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Features
Key comparisons with analogous compounds include:
- Substituent Effects : The phenyl group in the target compound contributes to hydrophobicity, whereas Z31792168’s 3-pyridyl group introduces an additional hydrogen bond acceptor, likely enhancing interactions with polar residues in enzyme active sites .
- Hydrogen Bonding: The acetamide moiety (-NHCO-) serves as a hydrogen bond donor and acceptor in all analogs. However, the nitro group in N-(4-nitrophenyl)acetamide increases polarity, altering solubility and binding kinetics.
Crystallographic and Intermolecular Interactions
- Hydrogen Bond Networks: The target compound’s crystal packing is influenced by the thieno-pyrazol core and acetamide group, forming chains or rings of hydrogen bonds. In contrast, Z31792168’s pyridyl nitrogen enables extended networks, as observed in its Mpro co-crystal structure .
- Graph Set Analysis : Etter’s graph theory predicts that the target compound’s intermolecular interactions (e.g., $ \text{N-H} \cdots \text{O=C} $) may adopt patterns like $ \mathbf{R}2^2(8) $, common in acetamides, whereas pyridyl-containing analogs could form more complex motifs (e.g., $ \mathbf{D}2^2(12) $) .
Biological Activity
2-Cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | 2-cyclohexyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
| Molecular Formula | C19H23N3OS |
| CAS Number | 681268-41-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to various enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways relevant to disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity
- Studies have shown that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro assays reported IC50 values for MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines at 3.79 µM, 12.50 µM, and 42.30 µM respectively .
- Other derivatives demonstrated potent activity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL .
- Studies have shown that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For example:
-
Antiviral and Antimicrobial Properties
- The compound has been studied for its potential antiviral and antimicrobial activities. Preliminary results suggest efficacy against various viral strains and bacterial pathogens .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Activity | IC50 Values |
|---|---|---|
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | Antitumor | IC50 = 0.95 nM |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Anticancer | IC50 = 17.82 mg/mL |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | Antitumor | IC50 = 26 µM |
Case Studies
Recent studies have highlighted the effectiveness of thieno[3,4-c]pyrazole derivatives in clinical settings:
- Study on MCF7 Cell Lines
- Inhibition of Aurora-A Kinase
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
